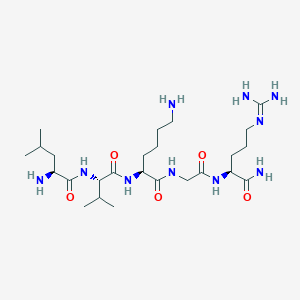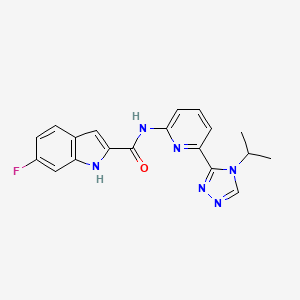![molecular formula C29H18N2O B8144620 3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine](/img/structure/B8144620.png)
3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine is a complex organic compound that features a fused ring system incorporating carbazole, phenyl, benzofuran, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 9H-Carbazol-9-yl Intermediate: This step involves the reaction of 9H-carbazole with a halogenated benzene derivative in the presence of a copper catalyst and a base such as potassium phosphate in a solvent like toluene.
Coupling with Benzofuro[2,3-b]pyridine: The intermediate is then coupled with a benzofuro[2,3-b]pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to replace certain atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine has several scientific research applications:
Organic Electronics: This compound is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent charge-transport properties and thermal stability.
Photovoltaics: It is investigated for use in organic photovoltaic cells as an electron donor or acceptor material.
Biomedical Research:
Mechanism of Action
The mechanism of action of 3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine in optoelectronic devices involves its ability to transport charge carriers efficiently. The carbazole moiety acts as a hole-transporting unit, while the benzofuro[2,3-b]pyridine moiety can facilitate electron transport. This dual functionality allows for balanced charge transport, which is crucial for the performance of devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl:
3,5-Bis(9H-carbazol-9-yl)phenyl)benzo[1,4,5,6]dioxy[2,3-b]pyrazine: This compound incorporates both carbazole and dioxy[2,3-b]pyrazine units, offering different electronic properties.
Uniqueness
3-(3-(9H-Carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine is unique due to its fused ring system that combines carbazole, phenyl, benzofuran, and pyridine moieties. This structure provides a balance of electron-donating and electron-accepting properties, making it highly effective in optoelectronic applications.
Properties
IUPAC Name |
3-(3-carbazol-9-ylphenyl)-[1]benzofuro[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O/c1-4-13-26-22(10-1)23-11-2-5-14-27(23)31(26)21-9-7-8-19(16-21)20-17-25-24-12-3-6-15-28(24)32-29(25)30-18-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIQOHBTUSXRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(N=C5)OC7=CC=CC=C76 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
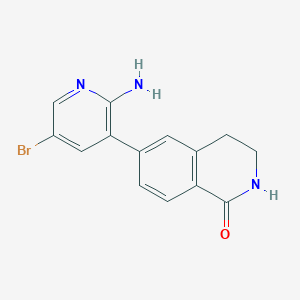
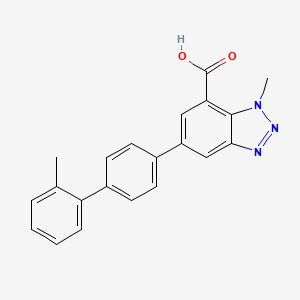
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)
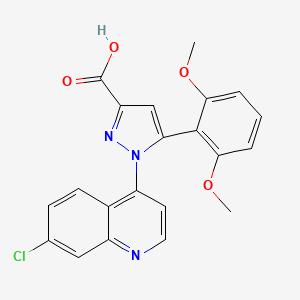
![(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8144566.png)
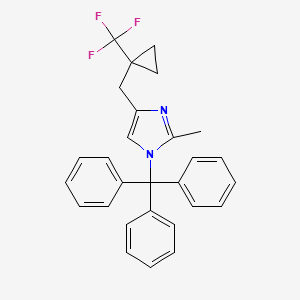
![N-[2-[2-(dimethylamino)ethyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B8144576.png)
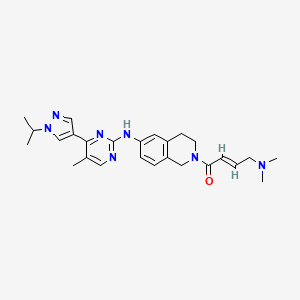
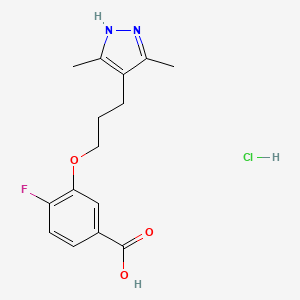
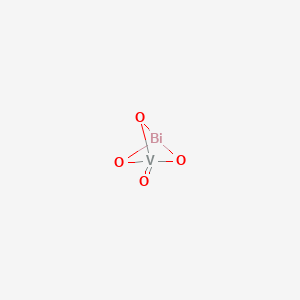
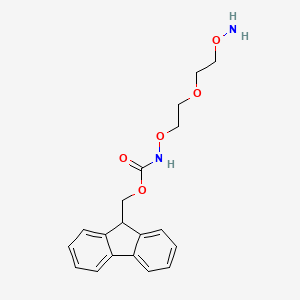
![N,N-dimethyl-2-[4-(2-methylphenyl)-2-oxochromen-7-yl]oxypropanamide](/img/structure/B8144605.png)
